Ethyl 3,5-diamino-4-methylbenzoate

Description

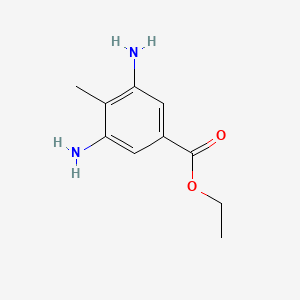

Ethyl 3,5-diamino-4-methylbenzoate (CAS: 42908-12-3) is an aromatic ester derivative characterized by a benzoate backbone substituted with two amino groups at positions 3 and 5, a methyl group at position 4, and an ethyl ester at the carboxyl position. Its molecular formula is C₁₁H₁₆N₂O₂, and its InChIKey is RZJCAZPNIPNKLD-UHFFFAOYSA-N . The compound is commercially available through suppliers specializing in fine chemicals, often used in pharmaceutical intermediates, agrochemical research, or as a precursor for synthesizing dyes and coordination complexes . Its structural features—such as the electron-donating amino and methyl groups—impart unique solubility and reactivity properties, making it valuable in organic synthesis.

Properties

CAS No. |

42908-12-3 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 3,5-diamino-4-methylbenzoate |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3,11-12H2,1-2H3 |

InChI Key |

RZJCAZPNIPNKLD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)N)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3,5-diamino-4-methylbenzoate belongs to a family of substituted benzoates and aromatic amines. Below, we compare it with structurally or functionally related compounds, focusing on physicochemical properties, applications, and research findings.

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Insights

Functional Group Impact: this compound’s ester group enhances lipophilicity compared to the carboxylic acid analogue (6633-36-9), which may improve membrane permeability in drug delivery systems . The 3,5-diamino-4-phenylazopyrazole lacks a benzoate backbone but features an azo (-N=N-) group, enabling conjugation for optical applications (e.g., dyes) .

Reactivity: The ethyl ester in this compound is less acidic than the carboxylic acid in 6633-36-9, reducing its propensity for salt formation but increasing stability in non-polar solvents.

Applications: this compound is primarily used in synthetic chemistry, whereas 3,5-diamino-4-methylbenzoic acid (6633-36-9) has been studied for metal-ion chelation due to its carboxylate moiety .

Synthetic Utility: The amino groups in this compound allow for further derivatization (e.g., amidation, Schiff base formation), a feature less exploitable in the azo-containing pyrazole derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.